1,4-cyclohexanedicarbohydrazide physical and chemical properties
1,4-cyclohexanedicarbohydrazide physical and chemical properties
An In-Depth Technical Guide to 1,4-Cyclohexanedicarbohydrazide for Advanced Research Applications
Executive Summary
1,4-Cyclohexanedicarbohydrazide is a bifunctional organic molecule built upon a rigid cyclohexane scaffold. It is characterized by two hydrazide moieties positioned at opposite ends of the carbocyclic ring, a feature that imparts significant potential in the fields of polymer chemistry, coordination chemistry, and particularly in drug development. The cyclohexane core offers a conformationally constrained and chemically stable spacer, while the terminal hydrazide groups provide reactive sites for conjugation and derivatization. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molecule's structure, properties, synthesis, and potential applications, with a focus on its role as a versatile building block in the design of complex molecular architectures.
Molecular Identity and Structure
1,4-Cyclohexanedicarbohydrazide is a derivative of 1,4-cyclohexanedicarboxylic acid where both carboxylic acid groups have been converted to hydrazides. This structure exists as two primary stereoisomers: cis and trans, arising from the relative orientation of the two substituents on the cyclohexane ring.
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Molecular Formula: C₈H₁₆N₄O₂
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Molecular Weight: 200.24 g/mol
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PubChem CID: 468600[1]
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CAS Number: A specific CAS Registry Number is not consistently cited in major databases for this compound; researchers should rely on the structure and PubChem identifier for definitive identification.
The cyclohexane ring typically adopts a chair conformation to minimize steric strain. In the trans isomer, the two carbohydrazide substituents can both occupy equatorial positions (di-equatorial), leading to a thermodynamically stable, linear geometry. In the cis isomer, one substituent must be in an axial position while the other is equatorial. This distinction is critical in drug design and materials science, as it dictates the spatial relationship between the two reactive termini.
Physicochemical Properties
Experimentally determined physicochemical data for 1,4-cyclohexanedicarbohydrazide is not widely available in the public literature. The properties are largely dictated by the polar hydrazide groups and the nonpolar hydrocarbon ring.
| Property | Value | Source/Comment |
| Appearance | White to off-white solid (Predicted) | Based on analogous compounds like adipic dihydrazide. |
| Melting Point | Data not available | Expected to be a high-melting solid due to hydrogen bonding. |
| Boiling Point | Data not available | Likely decomposes upon heating before boiling. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF (Predicted). | Polarity is dominated by the two hydrazide functional groups. |
Synthesis and Purification
Synthetic Rationale
The most direct and widely adopted method for the synthesis of carboxylic acid hydrazides is the hydrazinolysis of a corresponding ester.[2] This reaction involves the nucleophilic acyl substitution of the alkoxy group of the ester with hydrazine. The reaction is typically carried out using hydrazine monohydrate in an alcoholic solvent. The precursor, dimethyl or diethyl 1,4-cyclohexanedicarboxylate, is readily synthesized by the catalytic hydrogenation of dimethyl terephthalate.[3][4]
Experimental Protocol: Synthesis of 1,4-Cyclohexanedicarbohydrazide
This protocol describes a general procedure for the synthesis of 1,4-cyclohexanedicarbohydrazide from dimethyl 1,4-cyclohexanedicarboxylate.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl 1,4-cyclohexanedicarboxylate (1.0 eq).
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Solvent Addition: Add a suitable solvent, such as absolute ethanol, to dissolve the diester (approx. 10-20 mL per gram of ester).
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Reagent Addition: While stirring, add hydrazine monohydrate (a molar excess, typically 2.5 to 5.0 eq.) to the solution. The use of excess hydrazine drives the reaction to completion.[5]
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Reaction Execution: Heat the reaction mixture to reflux. The optimal reaction time can vary from 3 to 12 hours.[6]
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Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting diester.
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Product Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to induce precipitation of the dihydrazide product.
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Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol to remove excess hydrazine hydrate and other soluble impurities.[5]
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Drying: Dry the purified product under vacuum to yield 1,4-cyclohexanedicarbohydrazide as a solid.
Spectroscopic and Analytical Profile (Predicted)
Infrared (IR) Spectroscopy
The IR spectrum of 1,4-cyclohexanedicarbohydrazide is expected to be dominated by absorptions from the N-H and C=O bonds of the hydrazide groups.
| Wavenumber (cm⁻¹) | Bond | Functional Group | Predicted Intensity |
| 3350-3200 | N-H Stretch | Hydrazide (-NHNH₂) | Strong, two bands |
| 2950-2850 | C-H Stretch | Cyclohexane (-CH₂-) | Strong |
| 1680-1630 | C=O Stretch (Amide I) | Hydrazide (-CONH-) | Very Strong |
| 1550-1510 | N-H Bend (Amide II) | Hydrazide (-CONH-) | Strong |
The presence of strong bands for both N-H and C=O stretching is characteristic of hydrazides.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum will be relatively simple. The chemical environment of the cyclohexane protons will depend on the cis/trans isomeric form and the chair conformation.
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¹³C NMR: The carbon NMR spectrum is also expected to be simple, with signals for the carbonyl carbon and the carbons of the cyclohexane ring.
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δ 170-175 ppm (-C =O): The carbonyl carbons of the hydrazide groups.
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δ 25-45 ppm (-C ₆H₁₀-): Signals for the carbons of the cyclohexane ring. Due to symmetry, the trans isomer may show fewer signals than the cis isomer.[11]
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Chemical Reactivity and Applications in Drug Development
Core Reactivity
The chemical utility of 1,4-cyclohexanedicarbohydrazide stems from the nucleophilic nature of the terminal -NH₂ groups of the hydrazide moieties. These groups can readily react with electrophiles, most notably aldehydes and ketones, to form stable hydrazone linkages. This reaction is a cornerstone of bioconjugation chemistry.
Role as a Bifunctional Linker/Scaffold
In the context of drug development, 1,4-cyclohexanedicarbohydrazide is an exemplary bifunctional linker. A linker is a chemical moiety that connects two or more different molecules, such as an antibody and a cytotoxic payload in an Antibody-Drug Conjugate (ADC).[12][13]
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Bifunctionality: The presence of two reactive hydrazide groups allows for the covalent attachment of two other molecules, which could be two drug molecules, a drug and a targeting ligand, or a drug and a solubilizing group.
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Rigid Spacer: Unlike flexible alkyl chain linkers, the cyclohexane ring provides a rigid and well-defined spacer. This conformational rigidity is highly advantageous as it controls the distance and spatial orientation between the conjugated entities, which can be critical for biological activity.
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Chemical Stability: The cyclohexane core is chemically robust and resistant to enzymatic degradation, ensuring that the linker remains intact until the payload is released by a specific trigger mechanism. Hydrazone linkages, formed from the hydrazide, can be designed to be stable at physiological pH (around 7.4) but cleavable in the acidic environment of endosomes or lysosomes (pH 4.5-6.0), providing a mechanism for targeted drug release inside cancer cells.[12]
Safety, Handling, and Storage
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Recommended Handling Procedures:
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Use in a well-ventilated area or under a chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Avoid inhalation of dust and direct contact with skin and eyes.
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Storage Conditions: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.
Conclusion
1,4-Cyclohexanedicarbohydrazide represents a valuable, albeit under-characterized, molecular tool for researchers in chemistry and drug development. Its rigid, bifunctional nature makes it an ideal candidate for use as a linker or scaffold in the construction of complex, well-defined molecular architectures. While a lack of comprehensive public data on its physical and toxicological properties necessitates careful handling, its straightforward synthesis and predictable reactivity provide a solid foundation for its application in advanced research, particularly in the rational design of targeted therapeutics and novel polymers.
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